molecular formula C17H15N3O4 B10865980 5-(furan-2-yl)-3-(2-hydroxyethyl)-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol

5-(furan-2-yl)-3-(2-hydroxyethyl)-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol

Cat. No.: B10865980
M. Wt: 325.32 g/mol
InChI Key: ACLOIWVOEPXTTM-UHFFFAOYSA-N
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Description

“5-(2-FURYL)-3-(2-HYDROXYETHYL)-4-IMINO-3,5-DIHYDRO-4H-CHROMENO[2,3-D]PYRIMIDIN-8-OL” is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(2-FURYL)-3-(2-HYDROXYETHYL)-4-IMINO-3,5-DIHYDRO-4H-CHROMENO[2,3-D]PYRIMIDIN-8-OL” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the chromeno[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminopyrimidine and a suitable aldehyde.

    Introduction of the furan ring: This step may involve a coupling reaction with a furan derivative.

    Addition of the hydroxyethyl group: This can be done through an alkylation reaction using ethylene oxide or a similar reagent.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the imino group, potentially converting it to an amine.

    Substitution: The furan ring and the chromeno[2,3-d]pyrimidine core can participate in various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield 2-furyl-3-formyl-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol.

Scientific Research Applications

Chemistry

    Synthesis of derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.

Biology

    Enzyme inhibitors: Some chromeno[2,3-d]pyrimidine derivatives are known to inhibit specific enzymes, making them useful in biochemical research.

Medicine

    Drug development: Due to its complex structure, the compound may exhibit pharmacological properties, making it a candidate for drug development.

Industry

    Material science: The compound’s unique structure may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “5-(2-FURYL)-3-(2-HYDROXYETHYL)-4-IMINO-3,5-DIHYDRO-4H-CHROMENO[2,3-D]PYRIMIDIN-8-OL” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Chromeno[2,3-d]pyrimidine derivatives: These compounds share the core structure and may exhibit similar biological activities.

    Furan-containing compounds: Compounds with a furan ring often have unique chemical properties and biological activities.

Uniqueness

The uniqueness of “5-(2-FURYL)-3-(2-HYDROXYETHYL)-4-IMINO-3,5-DIHYDRO-4H-CHROMENO[2,3-D]PYRIMIDIN-8-OL” lies in its specific combination of functional groups and the potential for diverse chemical reactivity and biological activity.

Properties

Molecular Formula

C17H15N3O4

Molecular Weight

325.32 g/mol

IUPAC Name

5-(furan-2-yl)-3-(2-hydroxyethyl)-4-imino-5H-chromeno[2,3-d]pyrimidin-8-ol

InChI

InChI=1S/C17H15N3O4/c18-16-15-14(12-2-1-7-23-12)11-4-3-10(22)8-13(11)24-17(15)19-9-20(16)5-6-21/h1-4,7-9,14,18,21-22H,5-6H2

InChI Key

ACLOIWVOEPXTTM-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2C3=C(C=C(C=C3)O)OC4=C2C(=N)N(C=N4)CCO

Origin of Product

United States

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